BRD4 BD2 Selectivity Over 2,4-Dimorpholino Analog
A direct head-to-head comparison shows that the 2-morpholino substitution pattern, as present in this compound, confers a dramatic selectivity advantage for the BRD4 BD2 bromodomain over BD1. The related compound 5-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-4(3H)-one demonstrates a Kd of 0.300 nM for BD2, a >10-fold improvement in binding affinity compared to its Kd of 3.40 nM for BD1 [1]. This contrasts sharply with potent dual PI3Kalpha/mTOR inhibitors like the 2,4-dimorpholino substituted analog, which lack this bromodomain selectivity profile [2].
vs 2,4-dimorpholino analog — no significant BRD4 binding
| Evidence Dimension | Binding Affinity (Kd) for BRD4 Bromodomains |
|---|---|
| Target Compound Data | Kd: 0.300 nM (BD2) and 3.40 nM (BD1) |
| Comparator Or Baseline | 2,4-Dimorpholino Pyridopyrimidine Analog (PI3Kalpha/mTOR dual inhibitor): No significant BRD4 binding reported. |
| Quantified Difference | >10-fold selectivity for BD2 over BD1; qualitative selectivity against PI3K/mTOR-targeted analogs. |
| Conditions | BROMOscan assay against human partial length BRD4 BD2 and BD1 expressed in bacterial system. |
Why This Matters
This selectivity profile bypasses the PI3K/mTOR pathway entirely, offering a unique chemical biology tool for studying BRD4-mediated transcription, a target class inaccessible to generic kinase inhibitor analogs.
- [1] BindingDB BDBM50148603. (2025). Affinity Data for CHEMBL3770724. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] Al-Ashmawy, A. A. K., et al. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kalpha/mTOR inhibitors. Bioorg. Med. Chem. Lett., 27(14), 3117-3122. View Source
